Entacapone 4-β-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

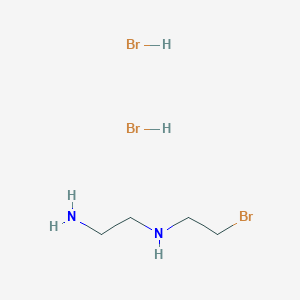

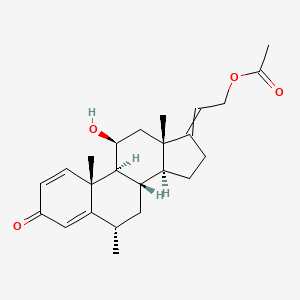

Entacapone 4-β-D-Glucuronide is a metabolite of entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). Entacapone is primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa by inhibiting its peripheral metabolism. The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which is a common pathway for drug metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Entacapone 4-β-D-Glucuronide involves the glucuronidation of entacapone. This process typically uses glucuronosyltransferase enzymes to transfer glucuronic acid to entacapone. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using techniques such as chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Entacapone 4-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or enzymatic conditions to release the parent compound, entacapone.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products Formed:

Hydrolysis: Entacapone and glucuronic acid.

Conjugation: this compound.

Applications De Recherche Scientifique

Entacapone 4-β-D-Glucuronide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of entacapone.

Biology: Investigated for its role in the metabolic pathways of entacapone and its impact on drug efficacy and safety.

Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of Parkinson’s disease treatment.

Industry: Utilized in the development of new formulations and drug delivery systems to improve the therapeutic outcomes of entacapone.

Mécanisme D'action

The mechanism of action of Entacapone 4-β-D-Glucuronide is primarily related to its role as a metabolite of entacapone. Entacapone inhibits COMT, thereby increasing the bioavailability of levodopa. The glucuronide conjugate is a result of the body’s attempt to enhance the solubility and excretion of entacapone. The molecular targets include COMT and the pathways involved in levodopa metabolism.

Comparaison Avec Des Composés Similaires

Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit central COMT.

Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone and tolcapone.

Comparison:

Tolcapone vs. Entacapone 4-β-D-Glucuronide: Tolcapone has a central action, whereas this compound is primarily involved in peripheral metabolism.

Opicapone vs. This compound: Opicapone provides a more sustained inhibition of COMT, leading to less frequent dosing requirements.

This compound is unique in its role as a metabolite, contributing to the overall pharmacokinetic profile of entacapone and its therapeutic effects in Parkinson’s disease management.

Propriétés

Numéro CAS |

314058-42-9 |

|---|---|

Formule moléculaire |

C₂₀H₂₃N₃O₁₁ |

Poids moléculaire |

481.41 |

Synonymes |

4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)

![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)